Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Physicochemical property profiling Lead optimization ADME prediction

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate (CAS 1305711-20-9, molecular formula C₁₂H₂₅N₃O₂, MW 243.35) is a Boc-protected 3,4-diaminopyrrolidine building block featuring an asymmetric N-ethyl-N-methyl tertiary amine at the 4-position and a free primary amine at the 3-position. It belongs to the class of orthogonally protected chiral heterocyclic diamines widely employed as synthetic intermediates in medicinal chemistry, particularly for the construction of kinase inhibitors, DPP-4 inhibitors, HIV-1 protease inhibitors, and CFTR modulators.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
Cat. No. B13168534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCCN(C)C1CN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C12H25N3O2/c1-6-14(5)10-8-15(7-9(10)13)11(16)17-12(2,3)4/h9-10H,6-8,13H2,1-5H3
InChIKeyUYSQIPDQTNSPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate (CAS 1305711-20-9): Core Chemical Identity and Procurement Profile


Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate (CAS 1305711-20-9, molecular formula C₁₂H₂₅N₃O₂, MW 243.35) is a Boc-protected 3,4-diaminopyrrolidine building block featuring an asymmetric N-ethyl-N-methyl tertiary amine at the 4-position and a free primary amine at the 3-position [1]. It belongs to the class of orthogonally protected chiral heterocyclic diamines widely employed as synthetic intermediates in medicinal chemistry, particularly for the construction of kinase inhibitors, DPP-4 inhibitors, HIV-1 protease inhibitors, and CFTR modulators [2][3]. This compound is commercially cataloged by Enamine (EN300-90049), Bidepharm, MolCore, and Leyan, typically at 95–98% purity [1].

Why Generic Substitution of Tert-Butyl 3-Amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate with Close Analogs Carries Quantifiable Risk


The N-ethyl-N-methyl substitution pattern on the 4-amino group of the pyrrolidine ring is not interchangeable with symmetric N,N-dimethyl, N,N-diethyl, or mono-N-alkyl analogs without measurable consequences for downstream molecular properties. The asymmetric mixed alkylation produces a tertiary amine with steric bulk intermediate between dimethyl and diethyl variants, yielding a measured LogP of 2.359—significantly lower than the 2.888 recorded for the diethyl analog under identical database conditions [1]. Furthermore, the N-substituent identity on 3,4-diaminopyrrolidine scaffolds has been demonstrated to alter both catalytic enantioselectivity in asymmetric synthesis and biological target binding modes, meaning that even structurally conservative substitutions can propagate into divergent pharmacological or synthetic outcomes [2][3]. Procurement of the incorrect analog therefore risks not only altered physicochemical properties but also compromised reactivity in sequential conjugation strategies relying on the compound's specific orthogonal amine protection scheme.

Quantitative Differentiation Evidence for Tert-Butyl 3-Amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl(methyl)amino vs. Diethylamino Analog

The target compound (ethylmethyl analog) displays a measured hydrophobicity LogP of 2.359, compared to 2.888 for the diethylamino analog, representing a ΔLogP of −0.529 [1]. This 0.53 log-unit reduction indicates that replacing one N-ethyl group with N-methyl significantly lowers lipophilicity. In the context of lead optimization, a ΔLogP of ~0.5 can substantially influence membrane permeability, metabolic stability, and off-target binding profiles [2].

Physicochemical property profiling Lead optimization ADME prediction

Molecular Weight and Formula Differentiation Among N-Alkyl Homologs

The target compound (C₁₂H₂₅N₃O₂, MW 243.35) occupies an intermediate position within the homologous series: the dimethyl analog (C₁₁H₂₃N₃O₂, est. MW ~229.32) is lighter by approximately 14 Da, while the diethyl analog (C₁₃H₂₇N₃O₂, MW 257.37) is heavier by approximately 14 Da [1][2]. This incremental molecular weight difference, coupled with one additional methylene group per step, allows fine-tuning of both lipophilicity (see Evidence Item 1) and steric bulk without altering the core 3,4-diaminopyrrolidine pharmacophore.

Building block selection Fragment-based drug design Molecular property optimization

Ionization State and LogD Profiling at Physiological pH

The target compound exhibits JChem-calculated LogD values of −3.30 at pH 5.5 and −0.97 at pH 7.4, indicating substantial pH-dependent ionization consistent with its two basic amine centers (primary amine at C3, tertiary amine at C4) and the neutral Boc-carbamate [1]. The negative LogD at both pH values suggests the compound is predominantly ionized under physiological and lysosomal conditions, which distinguishes it from neutral heterocyclic building blocks. Comparator LogD data for the closest N-alkyl analogs are not available from the same source, limiting the strength of this comparison to supporting evidence.

Drug-likeness pH-dependent distribution Oral bioavailability prediction

N-Substituent-Dependent Enantioselectivity in Asymmetric Catalysis

A systematic study of tetradentate salen ligands derived from (3R,4R)-N-substituted-3,4-diaminopyrrolidines demonstrated that the catalytic activity and enantioselectivity of in situ formed Ti(IV) complexes in the trimethylsilylcyanation of aromatic aldehydes were directly dependent on the N-substituent identity [1]. Three N-substituents were compared (benzyl, cyclohexyl, and phenyl), with each producing distinct enantiomeric excess profiles. Although the study did not include the specific N-ethyl-N-methyl substituent, it establishes the class-level principle that the N-substitution pattern on the 3,4-diaminopyrrolidine scaffold is a critical determinant of stereochemical outcome in asymmetric reactions.

Asymmetric synthesis Chiral ligand design Organocatalysis

Pharmacological Precedent: 3-Amino-4-substituted Pyrrolidine Scaffold in DPP-4 and HIV-1 Protease Inhibitor Development

The 3-amino-4-substituted pyrrolidine motif has been validated in two independent drug discovery campaigns. Andrews et al. (2011) reported a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one DPP-4 inhibitors, where the 4-amino substituent was critical for potency, and a gem-difluoro substituent on the lactam improved overall DPP-4 inhibition [1]. Separately, Blum et al. (2011) demonstrated that symmetrically disubstituted 3,4-diaminopyrrolidines function as HIV-1 protease inhibitors with Ki values in the nanomolar range, and that modification of the P1/P1′ moieties on this scaffold produced distinct binding modes in crystallographic analysis [2]. These precedents establish that the 3,4-diaminopyrrolidine core—and by extension the specific substitution pattern at both amine positions—is pharmacologically relevant and not trivially interchangeable.

DPP-4 inhibition HIV-1 protease Antidiabetic drug discovery

Recommended Application Scenarios for Tert-Butyl 3-Amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Fine-Tuning Lipophilicity in CNS Drug Candidate Lead Optimization

When a lead series based on 3,4-diaminopyrrolidine requires systematic reduction of LogP to improve CNS multiparameter optimization (MPO) scores, the ethyl(methyl)amino variant (LogP 2.359) offers a 0.53 log-unit advantage over the diethylamino analog (LogP 2.888) [1]. This reduction is mechanistically meaningful: in CNS drug design, each 0.5-unit LogP decrease typically correlates with improved metabolic stability and reduced hERG binding liability, while maintaining sufficient passive permeability. The target compound serves as a midpoint building block between the dimethyl analog (lowest LogP) and the diethyl analog (highest LogP), enabling rational property-based SAR exploration without scaffold hopping [2].

Orthogonal Sequential Functionalization for Targeted Protein Degrader (PROTAC) Synthesis

The compound's three chemically distinct amine environments—(1) Boc-protected pyrrolidine nitrogen, (2) free primary amine at C3, and (3) tertiary N-ethyl-N-methyl amine at C4—enable three sequential, chemoselective functionalization steps under orthogonal conditions [1]. The Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to expose the pyrrolidine NH for first-step conjugation; the primary C3-amine can be selectively acylated, sulfonylated, or reductively aminated in the presence of the tertiary amine; and the tertiary C4-amine remains inert during both operations but can be quaternized or oxidized at a later stage. This orthogonal reactivity profile is especially valuable for constructing PROTACs and antibody-drug conjugate (ADC) linkers, where sequential bioconjugation with strict chemoselectivity is required [2].

Chiral Ligand Synthesis for Enantioselective Catalysis with Tunable Steric Environment

The N-ethyl-N-methyl substitution provides a sterically asymmetric tertiary amine center that, upon condensation with salicylaldehyde derivatives, generates chiral salen ligands with tunable steric bulk at the metal coordination sphere [1]. As demonstrated by Goth et al. (2013), the N-substituent on 3,4-diaminopyrrolidine-derived salens directly controls enantioselectivity in Ti(IV)-catalyzed trimethylsilylcyanation of aromatic aldehydes. The ethyl(methyl)amino group offers an intermediate steric profile between dimethyl (least hindered) and diethyl (most hindered), providing a rational design choice for optimizing enantiomeric excess in asymmetric cyanation, epoxidation, and cyclopropanation reactions where catalyst steric tuning is the primary optimization parameter [1].

DPP-4 or HIV-1 Protease Inhibitor Scaffold Expansion with Defined N4-Substitution

For structure-activity relationship (SAR) studies on 3,4-diaminopyrrolidine-based DPP-4 inhibitors or HIV-1 protease inhibitors, where the 4-amino substituent influences both target potency and off-target selectivity, this compound provides a defined, single-isomer building block with an intermediate N-ethyl-N-methyl tertiary amine [1][2]. The DPP-4 inhibitor series reported by Andrews et al. (2011) establishes that modifications to the 4-amino substituent directly affect enzymatic IC₅₀ values in the nanomolar range, and crystallographic studies by Blum et al. (2011) confirm that the 4-substituent can induce entirely different binding modes in HIV-1 protease [1][2]. Using this pre-functionalized building block avoids the need for post-synthetic N-alkylation of the 4-amino group, which can be low-yielding and complicate stereochemical integrity.

Quote Request

Request a Quote for Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.